molecular formula C14H15ClN2O2 B2525350 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide CAS No. 1436239-09-6

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide

Cat. No.: B2525350
CAS No.: 1436239-09-6
M. Wt: 278.74
InChI Key: IZSLFDUIRAKLRL-UHFFFAOYSA-N
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Description

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.74. The purity is usually 95%.
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Scientific Research Applications

Reductive Chemistry and Cytotoxicity

A significant area of research involves the reductive chemistry of novel cytotoxins, including compounds structurally similar to 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide. Studies have explored the selective toxicity of these compounds towards hypoxic cells, which is a key feature in targeting cancer cells that reside in low-oxygen environments. For example, the study by Palmer et al. (1995) on a bioreductive drug outlines the enzymatic reduction process and the resultant cytotoxicity, highlighting the potential of such compounds in cancer therapy (Palmer, van Zijl, Denny, & Wilson, 1995).

Design and Synthesis of Derivatives

Another avenue of research is the design and synthesis of derivatives with specific pharmacological targets. Faizi et al. (2017) described the creation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents, showcasing the methodological approach to developing compounds with desired biological activities (Faizi et al., 2017).

Structural Analysis

Investigations into the structure of related compounds, such as glibenclamide, provide insight into how structural features affect drug activity and stability. Sanz et al. (2012) focused on the structural study of glibenclamide, an antidiabetic drug, to understand its behavior in various states, offering a template for analyzing similar compounds (Sanz, Claramunt, Alkorta, Sánchez-Sanz, & Elguero, 2012).

Photocatalytic Degradation Studies

Research on the degradation of related compounds, such as propyzamide, through photocatalytic methods with titanium dioxide, illustrates the environmental fate and behavior of these chemicals. Torimoto et al. (1996) investigated the enhanced rate of mineralization and reduced toxicity of solution-phase intermediates, which is relevant for understanding the environmental impact of similar compounds (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Properties

IUPAC Name

5-chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-5-6-13(19-11-3-1-2-4-11)12(9-10)14(18)17-8-7-16/h5-6,9,11H,1-4,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSLFDUIRAKLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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